2-butoxy-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide
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Overview
Description
2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound characterized by the presence of a butoxy group, a furan ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine derivative.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the furan ring or the benzamide core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may result in various substituted benzamides or furan derivatives.
Scientific Research Applications
2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-chlorophenyl)methyl]benzamide
- 2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
- 2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-nitrophenyl)methyl]benzamide
Uniqueness
2-Butoxy-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-butoxy-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H27NO3/c1-3-4-15-28-23-10-6-5-9-22(23)24(26)25(18-21-8-7-16-27-21)17-20-13-11-19(2)12-14-20/h5-14,16H,3-4,15,17-18H2,1-2H3 |
InChI Key |
NFVYKLILBHDRDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3 |
Origin of Product |
United States |
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